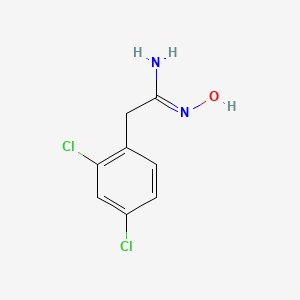

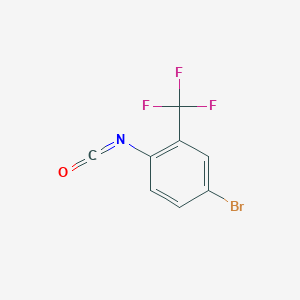

2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine” is a derivative of 2,4-Dichlorophenol . 2,4-Dichlorophenol is a chlorinated derivative of phenol with the molecular formula Cl2C6H3OH . It is a white solid that is mildly acidic .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as 2,4-dichloroacetophenone have been synthesized through processes that include acylation, hydrolysis, washing, distillation, and crystallization .科学的研究の応用

Synthesis and Chemical Properties

- Acetamidine derivatives and their synthesis play a crucial role in the development of various chemical compounds, demonstrating significant versatility in organic chemistry. For example, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through a process involving acetylation, esterification, and ester interchange steps, showcasing the compound's potential in chemical synthesis and characterization (Zhong-cheng & Wan-yin, 2002).

- The oxidation of N-(1-Hydroxypolychloroethyl)sulfonamides to yield N-(arylsulfonyl)trichloroacetamides and N-(arylsulfonyl)dichloro(phenyl)acetamides highlights the chemical reactivity and potential applications of chloroacetamides in synthesizing more complex molecules (Rozentsveig et al., 2001).

Biological Activity and Pharmacological Potential

- The study of N-(2-hydroxy phenyl) acetamide demonstrated anti-arthritic and anti-inflammatory activity in adjuvant-induced arthritis in rats. This suggests potential pharmacological applications of acetamide derivatives in treating inflammatory diseases (Jawed et al., 2010).

- Another research focus is on the development of N-chloro aryl acetamide substituted thiazole and thiazolidinedione derivatives for their antibacterial activities, indicating the significance of acetamide derivatives in creating new antibacterial agents (Juddhawala et al., 2011).

Advanced Material Science Applications

- Acetamide derivatives are also explored for their applications in material science, such as the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide. These compounds have potential uses in creating new materials with unique properties, including those relevant to electronic and photonic technologies (Nikonov et al., 2016).

作用機序

Target of Action

2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine, also known as 2-(2,4-Dichlorophenyl)-N-hydroxyacetimidamide, is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide . The primary targets of this compound are broadleaf weeds . It acts as a synthetic plant hormone auxin, which plays a crucial role in plant growth and development .

Mode of Action

The compound works by mimicking the natural plant hormone auxin, leading to uncontrolled growth in broadleaf weeds . This uncontrolled growth eventually leads to the death of the weed, while most grasses such as cereals, lawn turf, and grassland are relatively unaffected .

Biochemical Pathways

The compound affects the auxin-mediated growth pathways in plants . It is also subject to biological decomposition, an effective way for the removal of these compounds from the environment . The role of bacteria, as well as the enzymes and genes that regulate the 2,4-D degradation, has been widely studied .

Pharmacokinetics

Its parent compound, 2,4-d, is known to be highly water-soluble . This suggests that the compound may also have high water solubility, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the death of broadleaf weeds due to uncontrolled growth . This makes it an effective herbicide for the control of these weeds in various crops .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its parent compound, 2,4-D, can move in the environment through different mechanisms such as rainwater, volatilization, crop removal, leaching, plant uptake, chemical degradation, adsorption, runoff, microbial degradation, and photodecomposition process . The presence of pesticide residues in the environment represents a threat to humans and animals through drinking water . Therefore, the use of this compound should be managed carefully to minimize its environmental impact.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,4-Dichloro-phenyl)-N-hydroxy-acetamidine involves the reaction of 2,4-dichloroaniline with N-hydroxyacetimidoyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "2,4-dichloroaniline", "N-hydroxyacetimidoyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloroaniline in a suitable solvent (e.g. dichloromethane).", "Step 2: Add N-hydroxyacetimidoyl chloride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add a base (e.g. triethylamine) to the reaction mixture to neutralize the HCl generated during the reaction.", "Step 4: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 5: Purify the product by recrystallization or column chromatography." ] } | |

CAS番号 |

333748-88-2 |

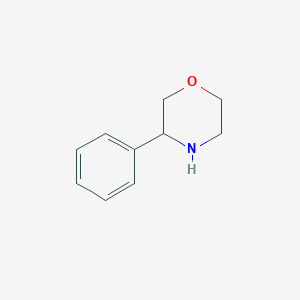

分子式 |

C8H8Cl2N2O |

分子量 |

219.06 g/mol |

IUPAC名 |

2-(2,4-dichlorophenyl)-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C8H8Cl2N2O/c9-6-2-1-5(7(10)4-6)3-8(11)12-13/h1-2,4,13H,3H2,(H2,11,12) |

InChIキー |

HKGYYUJZSPAEDP-UHFFFAOYSA-N |

異性体SMILES |

C1=CC(=C(C=C1Cl)Cl)C/C(=N\O)/N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(=NO)N |

正規SMILES |

C1=CC(=C(C=C1Cl)Cl)CC(=NO)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)

![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)

![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1352891.png)

![5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1352892.png)